molecular formula C11H14N2O B1466484 2-(Benzo[d]oxazol-2-yl)butan-1-amine CAS No. 1466916-32-4

2-(Benzo[d]oxazol-2-yl)butan-1-amine

Cat. No. B1466484
CAS RN: 1466916-32-4
M. Wt: 190.24 g/mol
InChI Key: CEHQUOQEGRJFES-UHFFFAOYSA-N
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Description

“2-(Benzo[d]oxazol-2-yl)butan-1-amine” is a compound that belongs to the class of benzoxazoles . Benzoxazoles are important heterocyclic compounds that have a wide spectrum of biological activities . They are encountered in various natural products and are used in drug and agrochemical discovery programs .


Synthesis Analysis

The synthesis of 2-(Benzo[d]oxazol-2-yl)butan-1-amine involves the use of 2-(benzo[d]oxazol-2-yl)aniline as a starting material . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of 2-(Benzo[d]oxazol-2-yl)butan-1-amine can be confirmed by IR, 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzo[d]oxazol-2-yl)butan-1-amine” can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The benzoxazole moiety of 2-(Benzo[d]oxazol-2-yl)butan-1-amine is a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the development of new synthetic pathways to substituted imidazoles, which are significant in the creation of functional materials for electronics and spintronics . The versatility of this compound allows for the formation of complex structures like imidazole rings from simpler methanimine groups.

Antimicrobial Activity

Benzoxazole derivatives, including 2-(Benzo[d]oxazol-2-yl)butan-1-amine , have been studied for their potential as antimicrobial agents. They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . This makes them valuable candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

Research has indicated that benzoxazole derivatives can exhibit significant anticancer activity. Some studies have highlighted the cytotoxic effects of these compounds against various cancer cell lines, including ovarian, lung, urinary bladder, and cervical cancer cells . The ability to induce apoptosis in cancer cells makes 2-(Benzo[d]oxazol-2-yl)butan-1-amine a promising molecule for cancer research.

Pharmacological Evaluation

The pharmacological properties of benzoxazole derivatives are an area of active research. Studies involving molecular modeling and pharmacological evaluation have been conducted to understand the interaction of these compounds with biological targets . This research aids in the design of drugs with improved efficacy and reduced side effects.

Biological Activity Profiling

Benzoxazole and its derivatives are known for a wide spectrum of biological activities. They have been used as intermediates in the preparation of new biological materials due to their pharmacological activities, which include anti-inflammatory, antihistamine, and antiparkinson effects . This broad range of activities provides numerous avenues for scientific exploration.

Material Science Applications

The structural properties of benzoxazole derivatives make them suitable for applications in material science. They can be used in the synthesis of materials with specific electronic properties, which are essential for the development of advanced electronic devices .

Mechanism of Action

While the specific mechanism of action for “2-(Benzo[d]oxazol-2-yl)butan-1-amine” is not mentioned in the papers retrieved, benzoxazole derivatives have been found to have a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .

Future Directions

Benzoxazoles and its analogues have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have shown a great potential for the synthesis of multiple heterocycles . Therefore, future research could focus on exploring the potential applicability of this important pharmacophoric scaffold .

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHQUOQEGRJFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]oxazol-2-yl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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